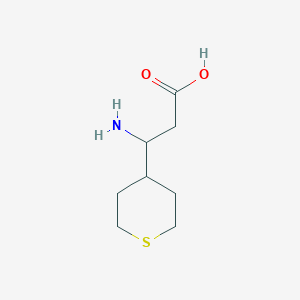

3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid

Description

3-Amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid (CAS: 898404-97-2) is a β-amino acid derivative featuring a six-membered sulfur-containing tetrahydrothiopyran ring attached to the β-carbon of the propanoic acid backbone.

Properties

IUPAC Name |

3-amino-3-(thian-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYFCMXUSDSSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid typically involves the reaction of tetrahydrothiopyran derivatives with amino acids under specific conditions. One common method includes the use of tetrahydrothiopyran-4-carboxylic acid, which is reacted with ammonia or an amine in the presence of a catalyst to yield the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiopyran ring can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

2-N-Boc-Amino-3-(4-Tetrahydrothiopyranyl)Propionic Acid (CAS: Not explicitly listed)

- Structure: A Boc-protected derivative of the target compound, where the amino group is masked by a tert-butoxycarbonyl (Boc) group.

- Key Differences: The Boc group enhances stability during synthetic processes but reduces reactivity at the amino site. This derivative is often used as an intermediate in peptide synthesis .

- Physicochemical Impact : Increased molecular weight (due to the Boc group) and altered solubility profile compared to the unprotected parent compound.

3-Amino-2-(((Tetrahydro-2H-Thiopyran-4-yl)Methyl)Amino)Propanoic Acid (CAS: 1695005-58-3)

- Structure: Features an additional methylene-linked amino group on the thiopyran ring.

- Molecular formula: C₉H₁₈N₂O₂S vs. C₈H₁₅NO₂S for the target compound .

- Biological Relevance: The extra amino group may enhance interactions with acidic residues in biological targets, though activity data are unavailable.

3-(4-(Tetrahydro-2H-Thiopyran-4-yl)Piperazin-1-yl)Propanoic Acid (CAS: 1498868-75-9)

- Structure : Incorporates a piperazine ring linked to the thiopyran group.

- Key Differences: The piperazine moiety introduces basic nitrogen atoms, likely improving water solubility and bioavailability.

Oxygen vs. Sulfur Heterocycle Analogues

3-(5-(Tetrahydro-2H-Pyran-4-yl)-1,2,4-Oxadiazol-3-yl)Propanoic Acid (CAS: 1895833-37-0)

- Structure : Replaces the thiopyran sulfur with an oxygen atom in a tetrahydropyran ring.

- Key Differences: Electronic Effects: The oxygen atom reduces lipophilicity (lower logP) compared to the sulfur-containing analogue.

- Applications : Marketed for medicinal purposes, suggesting enhanced pharmacokinetic properties over sulfur-containing variants.

Aromatic and Heteroaromatic Analogues

3-Amino-3-(Pyridin-4-yl)Propanoic Acid

- Structure : Substitutes the thiopyran ring with a pyridine ring.

- Key Differences :

- Aromaticity : The pyridine ring enables π-π stacking interactions, unlike the saturated thiopyran.

- Basicity : Pyridine’s nitrogen increases solubility in acidic environments.

- Synthetic Utility: Serves as a precursor for bioactive β-amino acids, highlighting the versatility of β-carbon modifications .

β-(p-Hydroxyphenyl)Alanine (CAS: Not explicitly listed)

- Structure : Features a p-hydroxyphenyl group on the β-carbon.

- Biological Role: Acts as a tyrosine analogue, underscoring how β-substituents dictate biological function .

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Key Substituent | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Target Compound (CAS: 898404-97-2) | C₈H₁₅NO₂S | Tetrahydro-2H-thiopyran-4-yl | ~1.2 | Moderate |

| 3-(Tetrahydro-2H-pyran-4-yl) Analog [10] | C₁₀H₁₄N₂O₃ | Tetrahydro-2H-pyran-4-yl | ~0.8 | High |

| 2-N-Boc Derivative [9] | C₁₃H₂₃NO₄S | Boc-protected amino + thiopyran | ~2.5 | Low |

| Pyridine Analog [6] | C₈H₁₀N₂O₂ | Pyridin-4-yl | ~0.5 | High |

Biological Activity

3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 189.2752 g/mol

- CAS Number : Not specified in the search results but related compounds have CAS numbers such as 368866-34-6 and 887586-62-1.

3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid is believed to interact with various biological targets, potentially acting as an inhibitor for specific enzymes or receptors involved in metabolic processes. Its structural similarity to amino acids suggests that it may influence protein synthesis or modulate neurotransmitter activity.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Diabetes Management : Similar compounds have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are crucial in the management of type 2 diabetes mellitus by enhancing incretin levels and improving glycemic control .

- Neuroprotective Effects : The thiopyran ring structure may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

- DPP-4 Inhibition : A study highlighted the importance of structural modifications in enhancing the DPP-4 inhibitory activity of related compounds. Compounds with similar scaffolds demonstrated significant efficacy in lowering blood glucose levels in diabetic models .

- Neurotransmitter Modulation : Preliminary studies suggest that compounds structurally related to 3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid may influence neurotransmitter release, which could be beneficial in treating mood disorders and anxiety .

In Vitro and In Vivo Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of tetrahydro-2H-thiopyran-4-yl precursors with β-amino acid derivatives. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., HATU for amide coupling). Post-synthesis purification via preparative HPLC or column chromatography is critical to achieve >95% purity. Reaction progress should be monitored using TLC and NMR spectroscopy .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., thiopyran ring protons at δ 2.8–3.2 ppm, carboxylic acid protons at δ 10–12 ppm).

- HPLC-MS : Verify molecular weight (theoretical MW: ~245.3 g/mol) and assess purity.

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can contradictory reports about the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or structural analogs. To resolve:

- Comparative Assays : Test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) against positive/negative controls.

- Structural Analysis : Compare results with analogs (e.g., 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid) to identify substituent-dependent activity.

- Meta-Analysis : Aggregate data from multiple studies to identify trends in IC50 values or binding affinities .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Systematic Substitution : Modify the thiopyran ring (e.g., introduce sulfoxide/sulfone groups) or amino acid side chain (e.g., alkylation) to assess impact on bioactivity.

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like γ-aminobutyric acid (GABA) receptors.

- In Vitro/In Vivo Correlation : Validate predicted activities using cell-based assays (e.g., HEK293 cells expressing target receptors) .

Q. How can researchers address challenges in solubility and stability during in vitro experiments?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based formulations.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products. Adjust storage conditions (e.g., -20°C under nitrogen) accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.